2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c1-25-16-6-9-18-14(11-16)3-2-10-20(18,24)13-22-19(23)12-26-17-7-4-15(21)5-8-17/h4-9,11,24H,2-3,10,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDUJDDBKGTYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CSC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a 4-fluorophenyl group and a sulfanyl moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Effects : Many sulfanyl derivatives have shown promise in inhibiting cancer cell proliferation.
- Antioxidant Properties : Compounds containing naphthalene structures often display significant antioxidant activity.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer.
- Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to apoptosis.
Anticancer Activity
A study focusing on sulfanyl derivatives indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines (e.g., HCT116 and MDA-MB-231) at concentrations ranging from 0.1 to 100 µg/mL over 24 to 48 hours .
Antioxidant Activity
Research on naphthoquinone derivatives has shown that they can significantly reduce intracellular reactive oxygen species (ROS) levels, suggesting a strong antioxidant capacity. For instance, treatments with related compounds reduced ROS levels by up to 70% in human colon cancer cells .
Anti-inflammatory Properties
Compounds with similar functionalities have demonstrated the ability to decrease pro-inflammatory cytokines in vitro. This suggests that the target compound may also possess anti-inflammatory properties through the modulation of cytokine production .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related acetamide derivatives:
Q & A
Q. Table 1: Solvent Impact on Yield
| Solvent | Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | Sulfanyl coupling | 78–85 | >95% |
| Ethanol | Recrystallization | 90–92 | >99% |
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Confirm aromatic protons (δ 6.8–7.3 ppm for fluorophenyl), methoxy singlet (δ 3.7–3.9 ppm), and hydroxyl resonance (δ 5.1–5.3 ppm) .
- ¹³C NMR : Identify carbonyl (δ 168–170 ppm) and tetrahydronaphthalene carbons (δ 25–35 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 445.1 (calculated for C₂₄H₂₃FNO₃S) .
- X-ray Crystallography : For absolute configuration confirmation, particularly the stereochemistry of the 1-hydroxy-tetrahydronaphthalene moiety .
Advanced: How can computational modeling improve the design of derivatives targeting specific biological pathways?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways for derivative synthesis (e.g., substituent effects on sulfanyl group reactivity) .
- Molecular Docking : Screen derivatives against targets (e.g., kinase enzymes) using software like AutoDock Vina to prioritize candidates for synthesis .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity early in development .
Q. Table 2: Computational Workflow
| Step | Tool/Software | Output Metrics |
|---|---|---|
| Reaction Path Search | Gaussian 16 | Activation Energy Barriers |
| Docking | AutoDock Vina | Binding Affinity (ΔG, kcal/mol) |
| ADMET Screening | SwissADME | Lipinski Rule Compliance |
Advanced: How should researchers address conflicting data in biological activity assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference compounds .
- Control solvent concentrations (DMSO ≤0.1% v/v) to avoid false positives .
- Data Triangulation : Combine results from:
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
Advanced: What experimental approaches optimize solubility for in vivo studies?
Methodological Answer:
- Formulation Strategies :
- Co-solvents : Ethanol/PEG 400 mixtures (70:30 v/v) improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release .
- Structural Modifications :
- Introduce polar groups (e.g., hydroxyl or amine) on the tetrahydronaphthalene ring without disrupting pharmacophore .
- Analytical Validation :
- Dynamic Light Scattering (DLS) for nanoparticle size distribution.
- LC-MS to monitor stability in simulated biological fluids .
Advanced: How can researchers elucidate the mechanism of action for this compound in neuroprotection?
Methodological Answer:
- Pathway Analysis :
- Transcriptomics (RNA-seq) to identify upregulated/downregulated genes in neuronal cells .
- Western blotting for key proteins (e.g., Bcl-2, Caspase-3) .
- Inhibition Studies :
- Use siRNA knockdown of suspected targets (e.g., NMDA receptors) to confirm functional links .
- In Vivo Models :
- Induce oxidative stress in zebrafish larvae and measure rescue effects via fluorescence-based ROS assays .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Storage Conditions : Lyophilize in amber vials under argon at -80°C to prevent hydrolysis/oxidation .
- Stabilizers : Add 1% w/v ascorbic acid to buffer formulations .
- Degradation Pathway Mapping :
- Forced degradation (heat, light, pH extremes) followed by LC-MS to identify breakdown products .
- Adjust synthetic routes to block vulnerable sites (e.g., protect hydroxyl groups during synthesis) .
Advanced: How can contradictory results in receptor binding assays be resolved?
Methodological Answer:
- Binding Assay Refinement :
- Control Experiments :
- Test against mutant receptors to confirm binding specificity .
- Replicate in orthogonal assays (e.g., fluorescence polarization vs. SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
